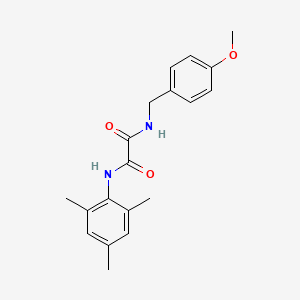

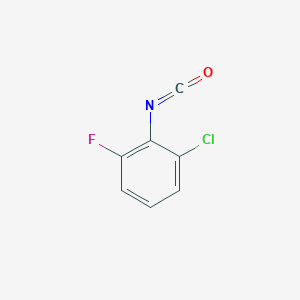

![molecular formula C7H15NO2 B2376779 [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol CAS No. 23513-25-9](/img/structure/B2376779.png)

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be a variation of this basic piperidine structure.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .科学的研究の応用

Structural and Spectroscopic Analysis : The complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid has been analyzed using X-ray diffraction, FTIR, and NMR spectroscopy. This research provides insights into the structural and spectroscopic properties of hydrogen-bonded complexes involving derivatives of (2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol (Dega-Szafran et al., 2018).

Catalytic Applications : Research has shown that cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the compound , can catalyze oxidative cyclization of alkenols. This finding is significant for understanding Lewis acid catalysis in organic synthesis (Dönges et al., 2014).

Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of this compound, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been extensively studied. These studies contribute to our understanding of molecular structures and crystallography, which is crucial in the field of materials science and chemistry (Girish et al., 2008).

Electrochemical Synthesis : The electrochemical oxidation of 2-substituted piperidines has been explored as a key step in the synthesis of hydroxylated γ-amino acids. This research highlights the role of electrochemistry in facilitating complex organic syntheses (Bodmann et al., 2006).

NMR Spectroscopy Applications : The application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives has been demonstrated, particularly in the analysis of compounds like 1-methyl-2-piperidine methanol. Such studies are essential for understanding molecular interactions and structures (Cholli & Pennino, 1988).

Solvent-Dependent Dynamics : Investigations into the solvent-dependent excited state dynamics of derivatives like 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde have been carried out. This research contributes to the understanding of molecular switches based on intramolecular proton transfer (Manolova et al., 2017).

将来の方向性

特性

IUPAC Name |

[(2S,3R)-2-(hydroxymethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYHFZLWVHOKNM-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

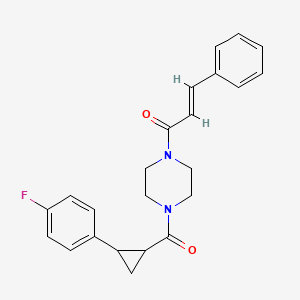

![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)

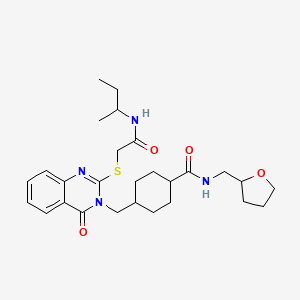

![2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2376699.png)

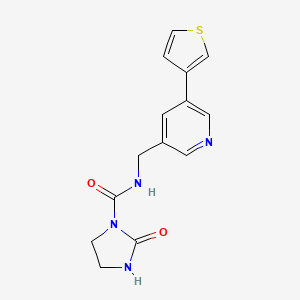

![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)

![2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid](/img/structure/B2376704.png)

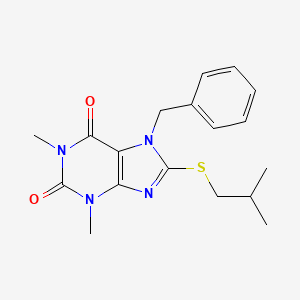

![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)